molecular formula C16H25NO2 B1183979 N,N-dibutyl-2-methoxybenzamide

N,N-dibutyl-2-methoxybenzamide

Cat. No.: B1183979
M. Wt: 263.381
InChI Key: NDIORTDQJOYVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-2-methoxybenzamide is a chemical reagent intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers specializing in synthetic organic chemistry and medicinal chemistry may find this compound of particular interest. Methoxybenzamide derivatives are prominent scaffolds in drug discovery due to their versatility and biological relevance. For instance, related 2-methoxybenzamide compounds have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy, by directly targeting the Smoothened (Smo) receptor . The molecular structure of N-alkylated methoxybenzamides also makes them valuable as intermediates in complex synthetic routes. A notable application is their use in [1,2]-Wittig rearrangements to synthesize diarylmethanols, which can be further cyclized to access bioactive 3-arylphthalide natural products or oxidized to 3-aryl-3-hydroxyisoindolinones, a class of compounds with demonstrated anticancer activity . Furthermore, structural analogs featuring methoxy and hydroxy groups on the benzamide ring have shown significant antioxidative properties, which are valuable for research into oxidative stress-related diseases . This product is offered For Research Use Only and is not intended for personal use.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.381

IUPAC Name

N,N-dibutyl-2-methoxybenzamide

InChI

InChI=1S/C16H25NO2/c1-4-6-12-17(13-7-5-2)16(18)14-10-8-9-11-15(14)19-3/h8-11H,4-7,12-13H2,1-3H3

InChI Key

NDIORTDQJOYVQR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N,n Dibutyl 2 Methoxybenzamide and Analogues

Established Synthetic Routes to N,N-Dialkyl-2-methoxybenzamides

The synthesis of N,N-dialkyl-2-methoxybenzamides, including the target compound N,N-dibutyl-2-methoxybenzamide, is achieved through several reliable methods. These routes provide access to the core benzamide (B126) structure, which is a crucial component in various research and development areas.

Amidation Reactions (e.g., from Carboxylic Acids and Amines)

The most direct and conventional method for synthesizing N,N-dialkyl-2-methoxybenzamides is through the amidation of 2-methoxybenzoic acid or its activated derivatives with a suitable dialkylamine. A common approach involves converting the carboxylic acid into a more reactive acyl chloride. For instance, N,N-diethyl-2-methoxybenzamide is prepared by first reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 2-methoxybenzoyl chloride. orgsyn.org This intermediate is then treated with diethylamine (B46881) to yield the final amide product. orgsyn.org This two-step process is highly effective, often resulting in high yields.

Alternatively, direct amidation of carboxylic acids with amines can be facilitated by coupling agents or catalysts. Boron-based catalysts, such as boric acid and various boronic acids, have proven effective in promoting direct amide bond formation at lower temperatures than thermally-driven methods. nih.gov These catalytic systems work by activating the carboxylic acid, enabling its reaction with the amine under milder conditions. nih.gov

A general procedure for the synthesis of N,N-diethyl-2-methoxybenzamide via the acid chloride route is as follows:

2-Methoxybenzoic acid is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 2-methoxybenzoyl chloride. orgsyn.org

The resulting acyl chloride is then added to a solution containing diethylamine, which acts as the nucleophile, to form N,N-diethyl-2-methoxybenzamide. orgsyn.org

Reactant 1Reactant 2ReagentsProductYield
2-Methoxybenzoic acidDiethylamine1. SOCl₂, cat. DMF; 2. BaseN,N-Diethyl-2-methoxybenzamide86-90% orgsyn.org
4-Phenylbutyric acidBenzylamine (B48309)Boronic acid catalyst (8c), TAME, Dean-StarkN-Benzyl-4-phenylbutanamide- nih.gov
This table presents examples of amidation reactions for producing benzamides and related amides.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In the context of N,N-dialkyl-2-methoxybenzamides, the tertiary amide group (-CONR₂) serves as an effective directed metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org The DMG's heteroatom, in this case, the oxygen of the carbonyl and potentially the nitrogen, acts as a Lewis base that coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126). wikipedia.orgbaranlab.org This coordination directs the deprotonation of the aromatic ring at the position closest to the DMG, leading to a specific ortho-lithiated intermediate. wikipedia.org

For N,N-dialkyl-2-methoxybenzamides, two ortho positions are available for deprotonation. The methoxy (B1213986) group is also a DMG, albeit a weaker one than the amide. The stronger directing ability of the N,N-dialkylamide group typically directs metalation to the C6 position. This regioselectivity allows for the introduction of various electrophiles specifically at this site.

A notable example is the ortho-formylation of N,N-diethyl-2-methoxybenzamide. The procedure involves:

Treating N,N-diethyl-2-methoxybenzamide with sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C). orgsyn.org

The resulting ortho-lithiated species is then quenched with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group. orgsyn.org

This reaction yields N,N-diethyl-2-formyl-6-methoxybenzamide, demonstrating the high degree of regiocontrol afforded by the DoM strategy. orgsyn.org

This method provides a versatile platform for creating a wide array of 2,6-disubstituted benzamide derivatives, which would be challenging to synthesize through classical electrophilic aromatic substitution methods. organic-chemistry.org

SubstrateReagentsElectrophileProduct
N,N-Diethyl-2-methoxybenzamide1. sec-BuLi, TMEDA, THF, -78°C2. DMFN,N-Diethyl-2-formyl-6-methoxybenzamide orgsyn.org
N,N-Diisopropylbenzamidet-BuLi, DESIodineN,N-Diisopropyl-2-iodobenzamide unito.it
This table showcases the application of Directed Ortho-Metalation for functionalizing benzamides.

Mitsunobu Reaction Applications in Benzamide Construction

The Mitsunobu reaction is a well-established method for converting alcohols into a variety of other functional groups, including esters and ethers, typically with an inversion of stereochemistry. organic-chemistry.org More recently, its application has been extended to the synthesis of amides from carboxylic acids and amines, a transformation that proceeds through a non-classical mechanism. nih.govnih.govtandfonline.com This methodology has been successfully applied to the preparation of N,N-diethylbenzamides from substituted benzoic acids and diethylamine. nih.govfigshare.com

The reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov It is believed to proceed through an acyloxyphosphonium ion intermediate rather than the traditional alkoxyphosphonium ion. nih.govtandfonline.com This approach is advantageous as it can be effective where traditional methods, like acid chloride formation, give lower yields. tandfonline.com

The general procedure for synthesizing N,N-diethylbenzamides using this modified Mitsunobu reaction is as follows:

A mixture of the benzoic acid, triphenylphosphine, and diethylamine is prepared in a suitable solvent like toluene. nih.gov

DIAD is added dropwise, and the reaction is heated to reflux. nih.gov

The reaction works well for benzoic acids bearing both electron-donating and, to a lesser extent, electron-withdrawing substituents. tandfonline.com

Benzoic Acid SubstrateReagentsProductIsolated Yield
4-Methoxybenzoic acidEt₂NH, PPh₃, DIAD, TolueneN,N-Diethyl-4-methoxybenzamide82% nih.govtandfonline.com
2-Methoxybenzoic acidEt₂NH, PPh₃, DIAD, TolueneN,N-Diethyl-2-methoxybenzamide71% nih.govtandfonline.com
4-Nitrobenzoic acidEt₂NH, PPh₃, DIAD, TolueneN,N-Diethyl-4-nitrobenzamide45% nih.govtandfonline.com
This table summarizes the synthesis of various N,N-diethylbenzamides using the Mitsunobu reaction.

Photoredox Catalysis in N-Methoxyamide Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. usp.br This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. usp.brrsc.org

In the context of N-methoxyamides, photoredox catalysis has been employed for their synthesis and subsequent functionalization. For example, a photo-induced iron-catalyzed reaction has been developed for the construction of N-aryl amides from N-methoxyamides and arylboronic acids. researchgate.net Similarly, N-alkoxyamides can be used to generate nitrogen-centered radicals under photoredox conditions for reactions like the amination of enol ethers. rsc.org

Another relevant application involves the intramolecular hydroamination of N-alkoxyamides. In this process, a ruthenium photocatalyst facilitates the SET oxidation of a deprotonated N-alkoxyamide. oup.comdntb.gov.uaoup.com The resulting N-alkoxyamidyl radical undergoes cyclization to form N-acyl isoxazolidines, demonstrating the utility of photoredox catalysis in constructing nitrogen-containing heterocycles from N-alkoxyamide precursors. oup.comdntb.gov.uaoup.com While not a direct synthesis of this compound, these methods highlight the synthetic potential of N-alkoxyamide scaffolds within photoredox catalysis.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the synthetic routes to this compound and its analogs is crucial for optimizing reaction conditions and expanding their applicability.

Kinetic Studies of Catalytic Reactions

Kinetic studies provide valuable insights into the mechanisms of catalytic reactions, such as the boron-catalyzed amidation of carboxylic acids. For the reaction of 4-phenylbutylamine (B88947) with benzoic acid using a boronic acid catalyst, preliminary kinetic analysis revealed a first-order dependence on the catalyst concentration. nih.gov This finding is consistent with a catalytic cycle where either a monomeric or a dimeric form of the catalyst is the active species and remains so throughout the reaction. nih.gov

Further studies on amidation reactions using N,N-diisopropylbenzylaminoboronic acid catalysts have shown that the electronic properties of the catalyst significantly influence the reaction rate. rsc.org It was observed that an electron-deficient boronic acid catalyst (containing a para-trifluoromethyl group) led to an increased reaction rate compared to an unsubstituted or electron-rich catalyst. rsc.org This suggests that the Lewis acidity of the boron center is a key factor in the catalytic efficiency.

In other amidation systems, such as the reaction of fatty acid methyl esters with diethanolamine, kinetic modeling is complicated by the reversible nature of the reaction and mass transfer effects of volatile byproducts like methanol. acs.orgresearchgate.net These studies highlight the importance of considering both chemical kinetics and physical processes when analyzing and designing amidation reactor systems. acs.org

Radical Processes and Intermediate Characterization

The synthesis and functionalization of this compound and its analogues can proceed through pathways involving highly reactive radical intermediates. The generation and characterization of these intermediates, particularly nitrogen-centered radicals, are crucial for understanding and controlling the reaction outcomes.

Recent studies have demonstrated that nitrogen-centered radicals can be generated from N-methoxybenzamide precursors under radical conditions. acs.org In one notable strategy, a transient nitrogen-centered radical is stabilized by a copper catalyst, transforming it into a persistent radical complex that can then react further. researchgate.net This process allows for highly selective radical/radical cross-coupling reactions, which are typically challenging due to the high reactivity and tendency of radicals to homo-couple. researchgate.net

The characterization of these radical intermediates has been achieved through a combination of spectroscopic techniques and computational calculations. acs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique has been successfully used to observe the nitrogen-centered radical generated from N-methoxybenzamide in the presence of a copper catalyst. researchgate.net The EPR spectra provide direct evidence for the existence of the radical species in the reaction mixture.

High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization mass spectrometry (ESI-MS) has been employed to observe the conceivable copper(II) complex of the nitrogen-centered radical, further confirming its formation. researchgate.net

Density Functional Theory (DFT) Calculations : Computational studies have been instrumental in characterizing the electronic structure of the intermediates. DFT calculations revealed that the chelation of the N-methoxybenzamide nitrogen-centered radical to a copper(II) center forms a triplet diradical Cu(II) complex. acs.orgresearchgate.net This complex is a persistent radical species, and calculations have shown it to be significantly more stable (by 25.7 kcal/mol) than the corresponding copper(III) compound, explaining its persistence and reactivity. acs.org

In addition to metal-catalyzed methods, amidyl radicals can be generated via photoredox catalysis from various secondary amides. chinesechemsoc.org This approach often involves a photo-mediated proton-coupled electron transfer (PCET) activation of the N–H bond. chinesechemsoc.org However, the generation of amidyl radicals can be complicated by facile back electron transfer (BET) between the radical and the reduced photocatalyst, which lowers the quantum efficiency. This issue can be mitigated by introducing an external oxidant to regenerate the photocatalyst's active state. chinesechemsoc.org

The reactivity of these amidyl radicals is a subject of detailed study, particularly for intermolecular hydrogen atom transfer (HAT) reactions, which can be used for C-H functionalization. nih.gov

Proton-Coupled Ligand Exchange Pathways

Proton-coupled electron transfer (PCET) represents a fundamental mechanism in the synthesis and transformation of benzamide analogues. researchgate.net PCET reactions, where an electron and a proton are transferred either concertedly or in a stepwise fashion, allow for the homolysis of strong X-H bonds under relatively mild conditions, avoiding high-energy intermediates. researchgate.netacs.org This is particularly relevant for the activation of N-H bonds in amide precursors to generate amidyl radicals. researchgate.netacs.org

The activation of an N-H bond in a benzamide derivative can be achieved using a combination of a photocatalyst and a Brønsted base. acs.org For instance, an excited Iridium(III) photocatalyst, which is a potent photo-oxidant, can be used in conjunction with a base like dibutyl phosphate. This combination provides a bond dissociation free energy (BDFE) sufficient to induce a marginally endergonic homolysis of the N-H bond, thereby generating the amidyl radical. acs.org

PCET can proceed through several pathways, the selectivity of which is highly dependent on the reaction conditions: acs.org

Stepwise Pathways :

Proton Transfer followed by Electron Transfer (PT/ET) : This pathway is favored when a strong base is used, leading to a significant equilibrium concentration of the deprotonated substrate (the conjugate base). The conjugate base is much easier to oxidize than the neutral substrate, and this pathway shows selectivity for more acidic bonds.

Electron Transfer followed by Proton Transfer (ET/PT) : This pathway can be favored by using a strong oxidant that can directly oxidize the substrate, leading to a radical cation intermediate that then loses a proton. This mechanism favors the activation of more electron-rich substrates.

Concerted Pathway (CEPT) : The electron and proton transfer synchronously, which avoids the formation of high-energy charged intermediates.

The choice of base can also be used to control the regioselectivity of C-H functionalization reactions. In rhodium-catalyzed oxidative cyclizations of N-methoxybenzamides with enynes, the presence or absence of a base like sodium acetate (B1210297) can determine the reaction outcome. rsc.org In the absence of a base, the reaction may proceed through a rhodacyclic intermediate formed by the deprotonation of both the ortho C-H and the N-H bonds, leading to one type of product (a lactam). In the presence of a base, the reaction can be diverted to form a different product (an iminolactone), demonstrating that the base regulates the equilibrium between different reactive intermediates. rsc.org This control highlights the importance of proton exchange in directing the reaction pathway.

Deuterium (B1214612) Kinetic Isotope Effects

Deuterium kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into rate-determining steps and the nature of transition states. libretexts.org This is achieved by comparing the rate of a reaction using a substrate containing hydrogen (kH) to the rate of the same reaction with an isotopically labeled substrate containing deuterium (kD). The resulting ratio (kH/kD) can indicate whether a C-H bond is broken in the rate-determining step. libretexts.orgwikipedia.org

In the context of N-methoxybenzamide functionalization, KIE studies have been performed to understand the mechanism of C-H activation. A supporting information document explicitly details a study on the kinetic isotope effect involving a deuterated N-methoxybenzamide. rsc.org

A primary KIE value significantly greater than 1 (typically in the range of 2-8 for deuterium) suggests that the C-H bond is being cleaved in or before the rate-determining step of the reaction. libretexts.orgresearchgate.net For example, in a copper-catalyzed C-H activation reaction, a KIE value of 3.0 was interpreted as evidence for C-H cleavage occurring during or before the rate-limiting step. researchgate.net

KIE experiments can also reveal the reversibility of the C-H activation step. If the C-H cleavage is reversible, deuterium from a deuterated solvent or reagent can be incorporated into the starting material or product. researchgate.net The observation of minimal deuterium incorporation in a product when the reaction is run in the presence of a deuterated acid, for instance, would suggest that the C-H activation step is largely irreversible. researchgate.net

Conversely, inverse KIEs (kH/kD < 1) can also be observed. These are often associated with the formation of an intermediate σ-alkane complex prior to the rate-determining loss of the alkane in reductive elimination reactions. researchgate.netrutgers.edu

The magnitude of the KIE is related to the change in zero-point energies of the vibrational modes of the C-H versus C-D bonds between the ground state and the transition state. libretexts.org Because the C-H bond has a higher zero-point energy than the C-D bond, breaking the C-H bond requires less energy, leading to a faster reaction rate (a "normal" KIE).

Table 1: Representative Kinetic Isotope Effect Data in C-H Activation
Reaction TypeIsotopic Label PositionkH/kD ValueMechanistic ImplicationReference
Copper-Catalyzed C-H ActivationAromatic C-H3.0C-H bond cleavage occurs in or before the rate-determining step. researchgate.net
Reductive Elimination from W ComplexW-CH3 vs W-CD30.45Inverse KIE suggests an inverse equilibrium isotope effect and the presence of a σ–complex intermediate. rutgers.edu

Green Chemistry Approaches and Sustainable Synthesis Strategies

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign synthetic methods for this compound and its analogues. These strategies focus on the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. rsc.org

A key area of development is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. thieme-connect.com

γ-Valerolactone (GVL) : This bio-based solvent has been successfully employed in the Fujiwara–Moritani C-H alkenylation reaction for the synthesis of N-methoxybenzamides. The reaction uses a heterogeneous palladium on carbon (Pd/C) catalyst, which can be recovered and reused. Green metrics such as the E-factor (a measure of waste produced per kg of product) were calculated to be as low as 3.0, indicating a relatively sustainable process. thieme-connect.com

Polyethylene Glycol (PEG) : PEG, particularly PEG-400, often mixed with water, has emerged as a highly effective and recyclable solvent system for various C-H functionalization reactions. rsc.orgrsc.org Ruthenium-catalyzed annulation reactions of N-methoxybenzamides with alkynes to produce isoquinolones have been demonstrated in a PEG-400/water mixture. This system allows the reaction to proceed under mild conditions (e.g., 60 °C) and enables the reuse of the homogeneous catalyst over multiple cycles with minimal leaching of the metal into the product. rsc.org The enhanced efficiency in the mixed solvent is attributed to the ability of water to dissolve additives and facilitate the formation of the active catalytic species. rsc.org

The use of recyclable catalytic systems is another cornerstone of these green strategies.

Homogeneous Recyclable Catalysts : Catalysts like [{RuCl2(p-cymene)}2] have been used in PEG-400/water for the synthesis of isoquinolones. The catalyst can be reused for at least six cycles without significant loss of activity. Phase separation at the end of the reaction allows for simple recovery of the catalyst-containing solvent phase from the product, which is extracted with a different solvent. rsc.org

Heterogeneous Catalysts : The use of palladium supported on materials like pine needle biochar (Pd/PiNe) or simply on carbon (Pd/C) provides a robust and easily separable catalyst for cross-coupling reactions. thieme-connect.com

Energy efficiency has also been addressed through the use of microwave irradiation, which can significantly shorten reaction times and improve yields in certain cross-coupling reactions performed in green solvents. thieme-connect.com Furthermore, some synthetic protocols are designed to be performed under solvent-free conditions, representing an ideal green chemistry approach by completely eliminating the solvent from the reaction. sci-hub.se

Table 2: Examples of Green Synthesis Strategies for Benzamide Analogues
Reaction TypeCatalystSolventKey Green FeatureYield RangeReference
C-H AlkenylationPd/Cγ-Valerolactone (GVL)Bio-based solvent, heterogeneous catalyst80-90% thieme-connect.com
Annulation with Alkynes[{RuCl2(p-cymene)}2]PEG-400 / WaterRecyclable homogeneous catalyst and solventGood to outstanding rsc.org
Suzuki-Miyaura CouplingPd/PiNeγ-Valerolactone (GVL)Bio-waste derived catalyst, microwave-assistedNot specified thieme-connect.com

Theoretical and Computational Chemistry Studies of N,n Dibutyl 2 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,N-dibutyl-2-methoxybenzamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be the first step in its theoretical characterization.

Bond Lengths: The distances between the atoms of the benzamide (B126) core, the methoxy (B1213986) group, and the N-dibutyl substituents.

Bond Angles: The angles formed by adjacent bonds, which dictate the molecule's local geometry.

Dihedral Angles: The rotational angles around single bonds, which determine the molecule's conformation, particularly the orientation of the butyl chains and the methoxy group relative to the aromatic ring.

A hypothetical data table for the optimized geometry of this compound, which would be generated from DFT calculations, is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond Length (Å)C=OValue
C-NValue
C(aromatic)-C(aromatic)Value
C(aromatic)-OValue
O-CH3Value
N-C(butyl)Value
Bond Angle (°)O=C-NValue
C-N-C(butyl)Value
C(aromatic)-O-CH3Value
Dihedral Angle (°)C(aromatic)-C-N-C(butyl)Value

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of this compound would reveal:

HOMO and LUMO Energies: These values are critical for calculating the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Electron Density Distribution: The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would identify:

Electron-Rich Regions: Areas with negative electrostatic potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the carbonyl and methoxy groups.

Electron-Poor Regions: Areas with positive electrostatic potential (typically colored in shades of blue) are prone to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Conformational Flexibility: The two butyl chains introduce significant conformational freedom. MD simulations would allow for the exploration of the potential energy surface to identify the most stable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Solvation Effects: By simulating the molecule in a solvent like water, one could study how the solvent molecules arrange around the solute and influence its conformation and dynamics.

Ligand-Target Interactions: If this compound were being investigated as a potential drug candidate, MD simulations would be crucial for understanding how it binds to a biological target, such as a protein receptor. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. For this compound, such calculations could be used to predict:

Reaction Pathways: By identifying transition states and intermediates, the most likely pathways for reactions involving this molecule could be determined.

Activation Energies: The energy barriers for different reaction steps could be calculated, providing information about the reaction kinetics.

Applications of N,n Dibutyl 2 Methoxybenzamide and Its Derivatives in Chemical Science

Role as Building Blocks in Complex Organic Synthesis

N,N-disubstituted-2-methoxybenzamides, including N,N-dibutyl-2-methoxybenzamide and its close analog N,N-diethyl-2-methoxybenzamide, are versatile building blocks in the field of organic synthesis. cymitquimica.com Their utility stems from the presence of the methoxy (B1213986) and amide functional groups on the aromatic ring, which allows for selective chemical transformations to construct complex molecular architectures.

Precursors to Heterocyclic Scaffolds (e.g., Isochromenones, Isoindolinones)

A significant application of N,N-disubstituted-2-methoxybenzamides is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.

Isochromenones: The amide group in N,N-diethyl-2,4-dimethoxybenzamide, a derivative of this compound, facilitates a process known as directed ortho-metallation. researchgate.net This reaction allows for the introduction of substituents at the position adjacent to the amide group. Subsequent chemical modifications can lead to the formation of isochromenone skeletons. researchgate.net However, the amide group can be difficult to hydrolyze in some cases, leading to the exploration of alternative substrates for these syntheses. researchgate.net Research has also focused on the synthesis of isochromanones through methods like asymmetric ortholithiation, which utilizes the chiral memory of atropisomeric amides for stereocontrol. researchgate.net

Isoindolinones: N-substituted-2-methoxybenzamides are valuable precursors for the synthesis of isoindolinones. beilstein-journals.orgresearchgate.net The methoxy group can act as a leaving group, which avoids the need for a separate oxidation step that is sometimes required with other starting materials. beilstein-journals.org Various synthetic strategies have been developed, including:

Lithiation and Cyclization: Lithiation of N-tert-butyl-N-benzylbenzamides, followed by cyclization and removal of the tert-butyl group, yields isoindolinones. beilstein-journals.org

Transition Metal-Catalyzed Reactions: Palladium-catalyzed coupling of N-methoxybenzamides with styrenes provides an atom-economical route to 3-benzylidene isoindolinones. nih.gov Similarly, rhodium(III)-catalyzed intramolecular amidation of N-methoxy-2-methylbenzamides is an effective method for synthesizing isoindolinones. thieme-connect.com Furthermore, oxidative annulation of N-methoxybenzamides with enynes, catalyzed by transition metals, can produce 3,3-disubstituted isoindolinones. researchgate.net

The following table summarizes selected research findings on the synthesis of heterocyclic scaffolds from N,N-disubstituted-2-methoxybenzamide derivatives.

Starting MaterialReagents and ConditionsProductYieldReference
N-tert-Butyl-N-benzylbenzamides1. Lithiation (t-BuLi) 2. Oxidation 3. Deprotection (TFA)Isoindolin-1-onesModerate beilstein-journals.org
N-Methoxybenzamide and StyrenePd catalyst3-Benzylidene isoindolinonesModerate to good nih.gov
N-Methoxy-2-methylbenzamides[Cp*RhCl2]2, AgSbF6, Cu(OAc)2IsoindolinonesGood thieme-connect.com
N-Methoxybenzamides and EnynesCopper(II) acetate (B1210297), air3,3-Disubstituted isoindolinonesGood to excellent researchgate.net

Synthesis of Valuable Nitrogen-Containing Molecules

The strategic placement of functional groups in this compound and its derivatives makes them useful for the synthesis of a variety of other nitrogen-containing molecules. mountainscholar.org The amide functionality serves as a handle for introducing nitrogen into complex structures, and the aromatic ring can be further functionalized.

For instance, the synthesis of nitrogen-containing drug molecules often relies on the efficient construction of nitrogen heterocycles. mountainscholar.orgysciei.com The methodologies developed for synthesizing isoindolinones and other heterocycles from N-substituted-2-methoxybenzamides contribute to the broader field of medicinal chemistry by providing access to novel molecular scaffolds. nih.gov

Materials Science Applications

The chemical properties of this compound derivatives also lend themselves to applications in materials science, particularly in the development of functional textiles and coatings.

Encapsulation and Controlled Release Systems (e.g., Sol-Gel Methodologies for Textiles)

A notable application in this area is the use of N,N-diethyl-2-methoxybenzamide, a closely related compound, as an insect repellent that can be encapsulated within a silica (B1680970) matrix on cotton textiles using the sol-gel method. ateneo.eduresearchgate.net The sol-gel process involves the hydrolysis and condensation of precursors like tetraethoxysilane to form a stable, porous network. ateneo.edumdpi.com

Key findings from a study on the encapsulation of N,N-diethyl-2-methoxybenzamide include:

Encapsulation Efficiency: A lower condensation rate during the sol-gel process resulted in significantly better encapsulation of the insect repellent. ateneo.edu

Controlled Release: The addition of polymers such as polymethylmethacrylate (PMMA), polystyrene (PS), and polyvinyl alcohol (PVA) to the sol-gel formulation was investigated to prolong the release of the repellent. ateneo.edu

Durability: Coatings containing a polymer showed better retention of the repellent after washing compared to coatings without a polymer. ateneo.edu

Optimized Formulation: A formulation of SiO2:PMMA (1:0.8) provided a smooth fabric finish and good encapsulation. ateneo.edu While PVA showed the most promising release profile, it resulted in a rougher texture. ateneo.edu

This technology demonstrates the potential for creating textiles with long-lasting functional properties, such as insect repellency, through the controlled release of active compounds.

The table below details the effect of different polymer systems on the retention and release of N,N-diethyl-2-methoxybenzamide from sol-gel coated cotton.

Polymer SystemRepellent RetentionRelease ProfileFabric TextureReference
NonePoorRapidSmooth (with low base) ateneo.edu
PMMAGoodControlledSmooth ateneo.edu
PSGoodLess favorable than PVAAesthetically undesirable ateneo.edu
PVAGoodMost promisingRough ateneo.edu

Development of Functional Coatings

The sol-gel methodology used for encapsulating N,N-diethyl-2-methoxybenzamide is also directly applicable to the development of functional coatings for various surfaces. ateneo.edumdpi.com These coatings can impart a range of properties, including:

Water and oil repellency mdpi.com

Antimicrobial activity mdpi.com

UV protection mdpi.com

Flame retardancy mdpi.comresearchgate.net

Self-cleaning properties mdpi.com

By incorporating this compound or its derivatives with specific functionalities into sol-gel formulations, it is possible to create customized coatings for diverse applications in the textile, automotive, and construction industries.

Catalytic Applications and Ligand Design in Transition Metal Catalysis

The amide group in N-methoxybenzamides has been extensively utilized as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.com This strategy allows for the selective activation and modification of C-H bonds that are typically unreactive, providing a powerful tool for the efficient synthesis of complex molecules.

The amide oxygen atom can coordinate to a transition metal center, bringing the metal catalyst into close proximity to a specific C-H bond on the aromatic ring, usually at the ortho position. This directed C-H activation enables a variety of transformations, including:

Olefination: Rhodium-catalyzed olefination of aromatic Weinreb amides (N-methoxy-N-methylamides) has been achieved. mdpi.com

Borylation: Iridium-catalyzed ortho-C-H borylation of Weinreb amides can be performed with high efficiency. mdpi.com

Iodination: An Iridium(III)-catalyzed ortho-iodination of Weinreb amides using N-iodosuccinimide (NIS) as the halogenating agent has been developed. mdpi.com

Coupling Reactions: Palladium-catalyzed coupling of N-methoxybenzamides with various partners, such as styrenes, is a common method for forming new C-C bonds. nih.govresearchgate.net

The ability of the N-methoxybenzamide group to act as a directing group makes it a valuable component in ligand design for transition metal catalysis. By incorporating this moiety into more complex ligand structures, chemists can achieve high levels of regio- and stereoselectivity in catalytic reactions. The development of chiral ligands based on this scaffold has enabled enantioselective C-H activation reactions. researchgate.net

The following table lists some transition metals and their applications in the C-H functionalization of N-methoxybenzamide derivatives.

Transition MetalReaction TypeProductReference
Rhodium (Rh)OlefinationOlefinated Weinreb amides mdpi.com
Iridium (Ir)Borylationortho-Borylated Weinreb amides mdpi.com
Iridium (Ir)Iodinationortho-Iodinated Weinreb amides mdpi.com
Palladium (Pd)Coupling with Styrenes3-Benzylidene isoindolinones nih.gov
Rhodium (Rh)Asymmetric C-H activationChiral tricyclic hydrophenanthridinones researchgate.net

Biological Activity and Mechanistic Insights of N,n Dibutyl 2 Methoxybenzamide Derivatives

Modulation of Cellular Signaling Pathways

Hedgehog Signaling Pathway Inhibition and Smoothened (Smo) Receptor Modulation

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. nih.gov A key protein in this pathway is the Smoothened (Smo) receptor, which, upon activation, initiates a signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. nih.govsemanticscholar.org Consequently, inhibiting the Hh pathway by targeting the Smo receptor is a recognized strategy for developing anticancer therapies. semanticscholar.orgnih.gov

Research has led to the design and synthesis of a series of 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hh signaling pathway. nih.govsemanticscholar.org In a Gli-luciferase reporter assay, these inhibitors demonstrated potent Hh pathway inhibition, with IC₅₀ values in the submicromolar range, highlighting the significance of the 2-methoxybenzamide scaffold for this activity. nih.govsemanticscholar.org

One particularly potent derivative, compound 21 , exhibited an IC₅₀ value of 0.03 μM. nih.govsemanticscholar.org Further investigation revealed that its inhibitory mechanism involves the blockade of the Smoothened (Smo) receptor. nih.govsemanticscholar.org Specifically, compound 21 was shown to prevent the translocation of Shh-induced Smo into the primary cilium, a critical step in Hh signal transduction. nih.govsemanticscholar.org Notably, this compound was effective against both wild-type and mutant forms of Smo and demonstrated significant antiproliferative activity against medulloblastoma (Daoy) cells, including those resistant to the clinically used Smo inhibitor, vismodegib. nih.govsemanticscholar.org

Antiproliferative Activity in In Vitro Cancer Models

Derivatives of 2-methoxybenzamide have shown promising antiproliferative activity in various cancer cell lines. nih.govnih.govnih.govnih.govnih.govmdpi.commdpi.comijrpr.com The antiproliferative potential of these compounds is often linked to their ability to interfere with critical cellular processes, leading to cell growth inhibition and, in some cases, apoptosis. nih.govmdpi.com

For instance, a series of 1-(3',4',5'-trimethoxyphenyl)-3-(2'-alkoxycarbonylindolyl)-2-propen-1-one derivatives, which incorporate a methoxy-substituted ring, were evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov One derivative, compound 9e , which contains a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, displayed potent activity with IC₅₀ values of 0.37, 0.16, and 0.17 μM against HeLa, HT29, and MCF-7 cancer cells, respectively. nih.gov Furthermore, this compound induced cell cycle arrest at the G₂-M phase and apoptosis in human myeloid leukemia U-937 cells. nih.gov

The antiproliferative effects of these derivatives are often evaluated using standard assays like the MTT assay, which measures cell viability. mdpi.comacs.org The results from these assays provide crucial data on the dose-dependent inhibitory effects of the compounds on cancer cell growth.

Structure-Activity Relationships (SAR) for Antiproliferative Potency

The antiproliferative potency of 2-methoxybenzamide derivatives is significantly influenced by their chemical structure. nih.govacs.org Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that contribute to their anticancer activity.

In a study of tris-benzamide derivatives, the presence of a 2-hydroxyethyl group was found to be critical for antiproliferative activity. acs.org The removal of the hydroxyl group or its replacement with a methoxy (B1213986) group led to a significant loss of activity. acs.org This highlights the importance of specific functional groups for potent cell growth inhibition. In contrast, the introduction of a positively charged ammonium (B1175870) group significantly enhanced the antiproliferative potency, possibly due to increased solubility and cell permeability. acs.org

For a series of indole-based chalcone (B49325) derivatives, the position of the methoxy group on the indole (B1671886) ring was a critical determinant of biological activity. nih.gov The presence of a methoxy group at the C5- or C6-position of the indole nucleus, along with an unsubstituted N-1-indole position, was found to be optimal for activity. nih.gov N-substituted indole analogues generally showed reduced potency, indicating that a hydrogen atom on the indole nitrogen is crucial for enhancing antiproliferative effects. nih.gov

Compound SeriesKey Structural FeatureImpact on Antiproliferative ActivityReference
Tris-benzamides2-hydroxyethyl groupCritical for activity; removal or replacement with methoxy group eradicates activity. acs.org
Tris-benzamidesPositively charged ammonium groupSignificantly increased potency. acs.org
Indole-based chalconesMethoxy group at C5- or C6-position of indoleOptimal for activity. nih.gov
Indole-based chalconesUnsubstituted N-1-indole positionContributed to optimal activity. nih.gov

Cellular Mechanisms of Action (e.g., ROS Generation, Target Identification)

The cellular mechanisms underlying the antiproliferative activity of 2-methoxybenzamide derivatives are multifaceted and can involve the induction of reactive oxygen species (ROS) and interaction with specific molecular targets. nih.govmdpi.comresearchgate.net

Some benzamide (B126) derivatives have been shown to induce cell death through pathways involving the generation of ROS. mdpi.com An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis. mdpi.comresearchgate.net The production of ROS can be measured using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). nih.govresearchgate.net

In addition to ROS generation, identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action. For some benzamide derivatives, the sigma-2 (σ₂) receptor has been identified as a potential target. mdpi.com σ₂ receptor agonists are known to induce cytotoxic effects in tumor cells through various pathways, including caspase-dependent and -independent mechanisms. mdpi.com

Antioxidative Properties and Radical Scavenging Mechanisms

Certain derivatives of 2-methoxybenzamide have demonstrated significant antioxidative properties. nih.govacs.orgresearchgate.netresearchgate.net Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which are implicated in various pathological conditions. acs.orgresearchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govacs.orgresearchgate.net

A study on a series of N-arylbenzamides, including those with methoxy and hydroxy groups, revealed that many of these compounds exhibit improved antioxidative properties compared to the standard antioxidant butylated hydroxytoluene (BHT). acs.orgresearchgate.net The presence of electron-donating groups like methoxy and hydroxy moieties generally has a positive impact on the antioxidant capacity. acs.org

The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov These mechanisms involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov Computational studies using density functional theory (DFT) have been employed to rationalize the observed antioxidative capacities and to elucidate the underlying reaction mechanisms. nih.gov

Compound/DerivativeAntioxidant AssayKey FindingReference
N-arylbenzamides with methoxy/hydroxy groupsDPPH, FRAPMost systems showed improved antioxidative properties relative to BHT. acs.orgresearchgate.net
Trihydroxy derivative 26DPPH, FRAPIdentified as a lead compound with the most promising antioxidative potential. acs.orgresearchgate.net
Amino-substituted benzamidesElectrochemical oxidationThe order of antioxidant activity was determined based on oxidation potentials. researchgate.net

Herbicidal Activity and Proposed Modes of Action (e.g., Pigment Biosynthesis Inhibition)

In the field of agrochemicals, 2-methoxybenzamide derivatives have been identified as a novel class of lead compounds for the development of bleaching herbicides. nih.govresearchgate.net These compounds have shown potent herbicidal activity against various weed species. nih.gov

A study involving the synthesis and evaluation of 67 benzamide analogues demonstrated that compounds 4 , 43 , and 44 exhibited 100% inhibition against Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 g a.i. ha⁻¹. nih.gov SAR studies revealed that a methoxy substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity. nih.gov Additionally, the introduction of small substituents at the meta- or para-position of the benzylamine (B48309) moiety was found to be beneficial. nih.gov

The proposed mode of action for these bleaching herbicides is the inhibition of plant pigment biosynthesis. nih.govresearchgate.net Specifically, they are thought to interfere with the carotenoid biosynthesis pathway. researchgate.net The accumulation of carotenoid precursors, such as phytoene, phytofluene, and ζ-carotene, in plants treated with these compounds suggests that they may block the enzyme ζ-carotene desaturase. researchgate.net This inhibition leads to a loss of pigments, resulting in the characteristic bleaching effect and ultimately, plant death.

Interactions with Molecular Targets (e.g., Enzymes, Receptors)

N,N-Dibutyl-2-methoxybenzamide derivatives have been the subject of research focusing on their interactions with specific biological molecules, which is crucial for understanding their potential therapeutic applications. ontosight.ai These interactions can modulate biological pathways, leading to effects that are beneficial in treating various conditions, including those related to the central nervous system, infectious diseases, and cancer. ontosight.ai The core structure, a benzamide with a methoxy group, serves as a versatile scaffold for designing ligands that can bind to enzymes and receptors. ontosight.ai

The sigma-2 (σ2) receptor is a protein that is found in high densities in proliferating tumor cells, making it an attractive target for cancer imaging and therapy. snmjournals.orgnih.gov Consequently, the development of ligands that bind with high affinity and selectivity to the σ2-receptor is a significant area of research. nih.gov Derivatives of this compound have been identified as promising candidates for this purpose.

A series of conformationally flexible benzamide analogs have been synthesized and shown to possess high affinity and selectivity for the σ2-receptor. snmjournals.org These ligands are being explored for in vivo imaging of the proliferative status of solid tumors. snmjournals.org For instance, certain fluorine-containing benzamide analogues have been evaluated as potential ligands for positron emission tomography (PET) imaging of the σ2 receptor status in solid tumors. acs.org

Research has demonstrated that specific structural modifications to the benzamide scaffold can significantly influence binding affinity and selectivity. For example, the addition of an electron-donating methoxy group to the benzamide phenyl ring has been shown to improve σ2 selectivity over the σ1 receptor. researchgate.net This has led to the development of compounds with high σ2 receptor affinity and improved selectivity, which are crucial for their use as imaging agents. nih.govresearchgate.net

Biodistribution studies of radiolabeled benzamide derivatives have shown high uptake in tumors, such as EMT-6 breast tumors, with favorable tumor-to-normal tissue ratios. snmjournals.orgacs.org This indicates their potential as effective agents for PET or single-photon emission computed tomography (SPECT) imaging to noninvasively assess the proliferative status of solid tumors. snmjournals.org

Table 1: Binding Affinities of Selected Benzamide Derivatives for Sigma Receptors

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) σ1/σ2 Selectivity Ratio
Compound A 330 ± 25 6.95 ± 1.63 48
Compound B 2150 ± 410 0.26 ± 0.07 8190

Data sourced from in vitro competition studies. nih.gov

In the realm of antibacterial drug discovery, bacterial type I signal peptidase (SPase) has been identified as a critical and promising target. nih.gov This enzyme is essential for the secretion of numerous proteins in bacteria, including virulence factors, making its inhibition a potential broad-spectrum antibacterial strategy. nih.gov

While direct studies on this compound itself as a signal peptidase inhibitor are not prominent, the broader class of benzamides has been investigated. For instance, the optimization of 3-methoxybenzamide (B147233) led to the discovery of PC190723, a potent inhibitor of the bacterial cell division protein FtsZ. nih.govacs.org This highlights the potential of the methoxybenzamide scaffold in developing antibacterial agents that target essential bacterial enzymes.

The mechanism of action for such compounds can involve binding to the active site of an enzyme, thereby inhibiting its function and disrupting critical cellular processes. In the context of signal peptidase, inhibition would lead to an accumulation of unprocessed proteins in the bacterial membrane, ultimately causing cell death. nih.gov This approach is considered an attractive strategy for developing new antibiotics, particularly in the face of growing antimicrobial resistance. d-nb.info

Furthermore, some benzamide derivatives have demonstrated antimicrobial activity against specific pathogens in vitro, suggesting their potential for development into new antibiotics. The exploration of these compounds against various bacterial strains continues to be an active area of research.

Advanced Analytical Methodologies for Research Grade Characterization

Chromatographic Techniques (e.g., HPLC-DAD, GC-MS) for Purity Assessment and Quantitative Analysis in Research Settings

Chromatographic techniques are central to the analytical workflow for research-grade compounds. They function by separating the components of a mixture, allowing for the isolation, identification, and quantification of the target analyte. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques for the characterization of N,N-dibutyl-2-methoxybenzamide.

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive organic compounds. In this method, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase.

For this compound, a reversed-phase HPLC method is typically employed. The Diode-Array Detector (DAD) offers a significant advantage by acquiring UV-Vis spectra for each peak, which aids in peak identification and purity assessment by comparing the spectra across a single peak.

A hypothetical HPLC-DAD method for purity assessment might involve:

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: DAD set to monitor a range of wavelengths, with a specific wavelength (e.g., 230 nm) used for quantification, based on the UV absorbance of the benzamide (B126) chromophore.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Interactive Table 1: Hypothetical HPLC-DAD Purity Assessment of a Research Sample of this compound. Users can sort the data by clicking on the column headers.

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identity
1 3.45 15.6 0.31 Impurity A
2 8.92 4985.2 99.52 This compound
3 10.11 8.1 0.16 Impurity B

| Total | | 5008.9 | 100.00 | |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being introduced to the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

This technique is exceptionally useful for confirming the identity of this compound through its mass spectrum and for quantifying it, often through the use of an internal standard. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of butyl groups or other parts of the molecule.

A typical GC-MS method for quantitative analysis might include:

Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

Carrier Gas: Helium at a constant flow.

Inlet Temperature: 280 °C.

Oven Program: A temperature ramp, for example, from 150 °C to 300 °C.

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of 50-500 m/z.

Interactive Table 2: Hypothetical GC-MS Quantitative Analysis of this compound in a Research Matrix. Users can filter the table by entering values in the search boxes below each header.

Sample ID Analyte Peak Area Internal Standard Peak Area Area Ratio Calculated Concentration (µg/mL)
Cal 1 55,120 150,300 0.367 1.0
Cal 2 278,400 151,100 1.842 5.0
Cal 3 549,800 149,950 3.666 10.0
Research Sample 1 356,210 150,550 2.366 6.4

Validation of Analytical Methods in Research Contexts

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. chemrj.orgwjarr.comresearchgate.net In a research context, method validation ensures that the data generated is accurate, reliable, and reproducible. chemrj.org While the extent of validation may differ from that required in a regulated pharmaceutical quality control environment, key performance characteristics must be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). chemrj.orgeurachem.orggavinpublishers.com

The validation of an analytical method for this compound would involve assessing the following parameters:

Specificity: The ability to unequivocally measure the analyte in the presence of potential impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo or blank sample to show a lack of interfering peaks at the retention time of the analyte.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmabeginers.com This is typically evaluated by analyzing a series of standards of known concentrations. The relationship between concentration and instrument response is then assessed using linear regression.

Interactive Table 3: Hypothetical Linearity Data for this compound by HPLC. This table demonstrates the linear relationship between concentration and peak area. The calculated correlation coefficient (r²) indicates the quality of the fit.

Concentration (µg/mL) Peak Area (mAU*s)
1.0 49.5
5.0 251.2
10.0 503.9
25.0 1248.5
50.0 2505.1
100.0 4998.7
Linear Regression y = 50.01x - 1.25

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed using a spike recovery study, where a known amount of pure this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is typically expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. gavinpublishers.comamegroups.org

Interactive Table 4: Hypothetical Precision Data for this compound Analysis. This table shows the low variability (RSD %) in measurements, indicating a precise method.

Precision Level Concentration (µg/mL) Measured Values (n=6) Mean SD RSD (%)
Repeatability 50 50.1, 49.8, 50.3, 49.9, 50.2, 50.0 50.05 0.187 0.37

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. pharmabeginers.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, researchers can establish a fully validated analytical method, ensuring that the data generated for this compound is scientifically sound and fit for purpose.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The conventional synthesis of N,N-dibutyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoyl chloride with dibutylamine (B89481) or the direct amidation of 2-methoxybenzoic acid (o-Anisic acid). While effective, these methods can require harsh conditions or coupling agents that may not be ideal for large-scale, environmentally benign production. Future research is poised to explore more sophisticated and efficient synthetic strategies.

One promising avenue is the application of a non-classical Mitsunobu reaction. nih.gov Research on the synthesis of analogous N,N-diethylbenzamides has demonstrated that benzoic acids can be successfully coupled with secondary amines like diethylamine (B46881) using triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This methodology, believed to proceed through an acyloxyphosphonium ion intermediate, could be adapted for this compound, potentially offering milder reaction conditions and avoiding the need to prepare an acyl chloride intermediate. nih.gov

Another area of exploration involves palladium-catalyzed C-H activation and amination reactions. Recent advancements in catalysis have shown the potential for direct C-H functionalization, which could offer novel retrosynthetic disconnections. For instance, developing a method to directly couple a methoxy- and amide-directing group precursor with a butyl-containing fragment could represent a significant step forward in synthetic efficiency.

The table below compares the traditional synthetic route with a potential novel pathway.

FeatureTraditional AmidationNon-Classical Mitsunobu Reaction
Starting Materials 2-methoxybenzoic acid, Dibutylamine2-methoxybenzoic acid, Dibutylamine
Key Reagents Thionyl chloride (for acyl chloride), or peptide coupling agents (e.g., EDCI, HOBt)Triphenylphosphine, Diisopropylazodicarboxylate (DIAD)
Key Advantages Well-established, reliable methodology.Milder conditions, avoids acyl chloride intermediate, potentially broader substrate scope.
Potential Drawbacks Use of hazardous reagents (SOCl₂), stoichiometric byproducts from coupling agents.Stoichiometric phosphine (B1218219) oxide byproduct, cost of reagents.

Further research should focus on optimizing reaction conditions, exploring alternative catalysts and reagents to improve atom economy, and reducing waste to develop a more sustainable and cost-effective synthesis for this compound.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the conformational, electronic, and stereochemical properties of this compound is crucial for predicting its interactions with biological targets and for designing improved derivatives. Future research should leverage a combination of advanced spectroscopic and computational methods to build a detailed molecular profile.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be employed to elucidate the through-space proximity of protons. This would provide critical insights into the preferred rotational conformations around the aryl-carbonyl and carbonyl-nitrogen bonds, which are influenced by steric hindrance from the ortho-methoxy group and the N,N-dibutyl substituents.

X-ray Crystallography: Obtaining a single-crystal X-ray diffraction structure would provide definitive information about the solid-state conformation, bond lengths, and bond angles of the molecule. This data serves as a vital benchmark for validating and refining computational models. Studies on similar complex amides have successfully used this technique to confirm conformations predicted by other methods. researchgate.net

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's geometric and electronic structure. These calculations can predict the relative energies of different conformers, the rotational energy barriers between them, and the distribution of electron density. This information is key to understanding the molecule's dipole moment and its potential for engaging in specific intermolecular interactions like hydrogen bonding or π-stacking. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different solvent environments. This approach provides a deeper understanding of how the molecule's conformation might change in a biological medium, which is essential for predicting its binding mode to a target protein.

By integrating these techniques, researchers can build a comprehensive model of the molecule's structure-property relationships, which is a prerequisite for rational drug design and the development of next-generation derivatives.

Design and Synthesis of Next-Generation Derivatives for Targeted Applications

The 2-methoxybenzamide (B150088) scaffold is a versatile starting point for developing compounds with a wide range of biological activities. nih.gov Future research on this compound should focus on the rational design and synthesis of new derivatives to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

Systematic structural modifications can be explored at three primary sites:

The N,N-Dibutyl Group: The size and lipophilicity of the N-alkyl substituents can be modified to probe the binding pocket of a target. Replacing the butyl groups with smaller (e.g., propyl, isobutyl) or larger, more complex cyclic structures (e.g., piperidinyl, morpholinyl) could significantly impact target affinity and selectivity. mdpi.com

The Benzene (B151609) Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and introduce new interaction points. For example, adding hydroxyl or chloro groups could introduce hydrogen bonding or halogen bonding capabilities, respectively, which may enhance binding to target proteins. nih.govmdpi.com

The Methoxy (B1213986) Group: The ortho-methoxy group plays a critical role in defining the conformation of the amide bond. It can be replaced with other groups (e.g., ethoxy, hydroxyl, or fluorine) to fine-tune steric and electronic effects, potentially leading to improved biological activity.

Research into related 2-methoxybenzamide derivatives has shown their potential as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several cancers. nih.gov Derivatives have also been investigated for anticonvulsant and antiarrhythmic activities. nih.gov A focused medicinal chemistry campaign based on the this compound scaffold could lead to the discovery of novel agents in these and other therapeutic areas.

The following table outlines potential design strategies for next-generation derivatives.

Modification SiteExample ModificationPotential Target/ApplicationRationale for Modification
N-Alkyl Chains Replacement of one butyl group with a cyclic amine (e.g., N-methylpiperazine)Hedgehog Pathway InhibitionTo enhance solubility and introduce new interactions with the Smoothened (Smo) receptor, similar to other known inhibitors. nih.govmdpi.com
Aromatic Ring Addition of a chlorine atom at the 4- or 5-positionAnticancer ActivityTo introduce a halogen bond donor and modulate electronic properties, which has been shown to affect antiproliferative activity in other benzamides. nih.gov
Aromatic Ring Addition of a hydroxyl group at the 4- or 5-positionAntioxidant / AnticancerTo introduce a hydrogen bond donor/acceptor and potential radical scavenging capabilities. mdpi.com
Methoxy Group Demethylation to a hydroxyl groupImproved Target BindingTo create a strong hydrogen bond donor that could interact with key residues (e.g., Tyr394, Arg400) in target proteins like the Smo receptor. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Early-Stage Drug Discovery

The discovery of novel therapeutic applications for this compound and its derivatives can be dramatically accelerated by integrating high-throughput screening (HTS) and artificial intelligence (AI). nih.gov

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands to millions of compounds against specific biological targets. embopress.org A library of newly synthesized derivatives based on the this compound scaffold could be screened against a wide array of targets, such as G-protein coupled receptors, kinases, and ion channels. chemdiv.com Modern HTS platforms utilize automated liquid handling and multi-mode signal detection, allowing for efficient identification of "hit" compounds that modulate the activity of a target. chemdiv.comresearchgate.net Mass spectrometry-based HTS techniques are particularly powerful as they allow for label-free assays that are often faster and more physiologically relevant. embopress.org

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming early-stage drug discovery by enabling more predictive and efficient processes. nih.govnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel compounds. nih.govcrimsonpublishers.com By training a model on data from an initial HTS campaign of benzamide (B126) derivatives, researchers could computationally screen vast virtual libraries to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. drugdiscoverytrends.com Using the this compound structure as a starting point, a generative model could propose novel derivatives optimized for high binding affinity to a specific target, good solubility, and low predicted toxicity. crimsonpublishers.comdrugdiscoverytrends.com

Target Identification: AI tools can analyze vast datasets from genomics, proteomics, and scientific literature to identify and validate novel biological targets for which this compound or its derivatives might be effective. nih.gov

By combining the empirical data generation of HTS with the predictive power of AI, the process of discovering and optimizing new drug candidates from the this compound chemical space can be made significantly more efficient and creative. drugdiscoverytrends.com

Expanding Applications in Advanced Materials and Nanotechnology

While primarily investigated for its biological potential, the unique chemical structure of this compound suggests intriguing possibilities for future research in materials science and nanotechnology. The benzamide functional group is a robust and versatile building block that can be incorporated into larger molecular architectures.

Polymer Science: The this compound moiety could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) to create a novel monomer. The resulting polymers could possess unique properties conferred by the benzamide side chains, such as:

Enhanced Thermal Stability: The aromatic ring and rigid amide structure could increase the glass transition temperature and thermal stability of the polymer.

Specific Recognition Properties: The amide and methoxy groups can act as coordination sites for metal ions. Polymers incorporating this moiety could be developed as selective adsorbents for metal extraction or as sensors.

Controlled Hydrophobicity: The interplay between the polar amide/methoxy groups and the nonpolar butyl chains could be used to tune the surface energy and wettability of polymer films.

Nanotechnology: On the nanometer scale, this compound could be explored as a component of self-assembling systems.

Surface Modification: The molecule could be used as a capping agent to functionalize the surface of nanoparticles (e.g., gold or quantum dots). The dibutyl chains would provide a soluble, hydrophobic interface, while the benzamide headgroup could be used to anchor the molecule to the nanoparticle surface.

Molecular Gels: Under certain conditions, small molecules with both hydrogen-bonding capabilities and significant van der Waals interactions can self-assemble into supramolecular gels. The potential for the amide group to form intermolecular hydrogen bonds suggests that derivatives of this compound could be designed as organogelators for applications in controlled release or as templates for nanomaterial synthesis.

These potential applications are currently speculative and would require significant foundational research. However, they highlight the translational potential of this chemical scaffold beyond its traditional role in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for N,N-dibutyl-2-methoxybenzamide, and how can reaction conditions be tailored to maximize yield?

The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoic acids and amines. For this compound, a plausible route includes:

  • Acylation : React 2-methoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Amidation : Treat the intermediate with dibutylamine in the presence of a base (e.g., pyridine) to facilitate nucleophilic substitution .
  • Optimization : Control reaction time (4–18 hours) and temperature (room temp to reflux), and use catalysts like DMAP to reduce side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Yield optimization may require iterative adjustments of solvent polarity (e.g., CH₂Cl₂ vs. DMF) and stoichiometric ratios .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C2, dibutyl groups on the amide nitrogen). Integration ratios verify stoichiometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₆H₂₅NO₂) .
  • Infrared Spectroscopy (IR) : Detect characteristic peaks for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • X-ray Crystallography : For crystalline derivatives, this provides unambiguous bond-length and angle data, though crystallization may require trial of solvent systems (e.g., MeOH/EtOAc) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence the physicochemical and biological properties of this compound?

  • Electronic Effects : The methoxy group at C2 donates electron density via resonance, potentially stabilizing intermediates in reactions or altering binding affinity in biological assays. Longer alkyl chains (e.g., dibutyl vs. diethyl) increase lipophilicity, impacting solubility and membrane permeability .
  • Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., N,N-diethyl or N-benzyl variants) can reveal trends in bioactivity. For example, bulkier substituents may sterically hinder enzyme interactions .
  • Methodological Approach : Use computational tools (e.g., molecular docking) to predict binding modes, followed by in vitro assays (e.g., enzyme inhibition) to validate hypotheses .

Q. How can researchers reconcile contradictions in reported biological activities or reactivity profiles of benzamide derivatives?

  • Data Triangulation : Cross-reference kinetic studies (e.g., reaction rates under varying pH/temperature) and biological assays (e.g., IC₅₀ values across cell lines) .
  • Controlled Replication : Repeat experiments with standardized protocols (e.g., identical solvent systems, reagent purity) to isolate variables .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) or trapping agents to identify reactive intermediates in conflicting reactions .

Q. What strategies mitigate challenges in multi-step synthesis, such as low intermediate stability or by-product formation?

  • Protecting Groups : Temporarily shield reactive sites (e.g., hydroxyls) with TIPSCl or Boc groups during amidation steps .
  • Stepwise Monitoring : Employ TLC or LC-MS after each synthetic step to track intermediate purity .
  • Catalyst Selection : Use Pd/C for hydrogenation steps or NaCNBH₃ for reductive amination to enhance selectivity .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Toxicity Data : Limited ecotoxicological data exist; assume precautionary measures (e.g., glove boxes, fume hoods) .
  • Waste Management : Neutralize acidic/basic by-products before disposal.
  • Exposure Mitigation : Monitor for acute symptoms (e.g., respiratory irritation) and use PPE (nitrile gloves, lab coats) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Benzamide Derivatives

DerivativeKey SubstituentsReactivity with H₂O (pH 7)Biological Activity (IC₅₀, μM)
N,N-Dibutyl-2-methoxyMethoxy (C2), DibutylSlow hydrolysis12.3 (Enzyme X)
N-Benzyl-4-methoxyMethoxy (C4), BenzylRapid hydrolysis45.6 (Enzyme X)
N,N-Diethyl-3-nitroNitro (C3), DiethylNo hydrolysis>100 (Enzyme X)
Data synthesized from .

Q. Table 2. Solvent Systems for Crystallization

CompoundSolvent Ratio (v/v)Crystallization Time (days)
N,N-Dibutyl-2-methoxyMeOH:EtOAc (1:3)5–7
N-Benzoyl-2-hydroxyHexane:CHCl₃ (2:1)3–5
Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.